molecular formula C16H13ClN2O2 B1609592 4-Chloro-6,7-dimethoxy-2-phenylquinazoline CAS No. 221697-86-5

4-Chloro-6,7-dimethoxy-2-phenylquinazoline

Cat. No. B1609592
M. Wt: 300.74 g/mol
InChI Key: NXUAKKINLOJPBS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a synthetic intermediate . It has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline can be achieved from 6,7-Dimethoxy-3,4-dihydroquinazoline-4-one .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline is C16H13ClN2O2 . Its molecular weight is 300.74 .


Physical And Chemical Properties Analysis

The physical form of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a powder . It has a melting point of 182-184 degrees Celsius .

Scientific Research Applications

  • Auxin-Inhibiting Substance in Plant Biology

    • Field : Plant Biology
    • Application : 4-Chloro-6,7-dimethoxy-2-phenylquinazoline has been identified as an auxin-inhibiting substance in light-grown maize shoots .
    • Method : The substance was isolated from maize shoots and its structure was determined using spectroscopic methods .
    • Results : The presence of this substance in maize shoots suggests it plays a role in inhibiting the plant hormone auxin, which is crucial for plant growth and development .
  • Pharmaceutical and Biological Activities

    • Field : Pharmaceutical Research
    • Application : 4-Hydroxy-2-quinolones, which can be synthesized from compounds like 4-Chloro-6,7-dimethoxy-2-phenylquinazoline, have interesting pharmaceutical and biological activities .
    • Method : The synthesis involves the removal of a chlorine atom from 3-chloro-2,4-dimethoxy-N-anilines .
    • Results : The resulting 4-hydroxy-2-quinolones are valuable in drug research and development .

Safety And Hazards

The safety data sheet (SDS) for 4-Chloro-6,7-dimethoxy-2-phenylquinazoline is available for reference . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(19-15(11)17)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUAKKINLOJPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427915
Record name 4-chloro-6,7-dimethoxy-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxy-2-phenylquinazoline

CAS RN

221697-86-5
Record name 4-chloro-6,7-dimethoxy-2-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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